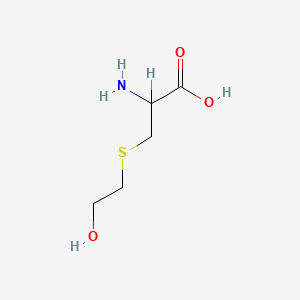
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid
Descripción general
Descripción
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid is a natural product found in Petiveria alliacea with data available.
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism
The compound has applications in the field of biocatalysis for drug metabolism. A study demonstrated the use of a microbial-based biocatalytic system to produce mammalian metabolites of a related compound, LY451395, which is a potentiator of AMPA receptors. This process involved the use of Actinoplanes missouriensis for the generation of several metabolites (Zmijewski et al., 2006).
Chemoenzymatic Synthesis
Research has shown the utility of 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid in chemoenzymatic synthesis. A study focused on the asymmetric reduction and kinetic resolution of related compounds using Saccharomyces cerevisiae, leading to the creation of enantiomers of 3-amino-3-phenyl-propionic acids (Varga et al., 2013).
Antiviral Activity
The compound has been studied for its potential antiviral activity. Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are related to 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid, demonstrated antiviral activity against various viruses, including herpes and retroviruses (Holý et al., 2002).
Solid Phase Peptide Synthesis
A novel safety catch linker, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), closely related to the compound , was developed for use in solid phase peptide synthesis. This linker offers a more cost-effective alternative for the synthesis of peptides (Erlandsson & Undén, 2006).
Antimicrobial Additives for Lubricating Oils
Aminomethoxy derivatives of 1-(3-Methylphenoxy)-3-(Ethylsulfanyl)propane, structurally similar to 2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid, were explored as antimicrobial additives for lubricating oils. These derivatives were found to efficiently suppress the activity of bacteria and fungi (Mammadbayli et al., 2018).
Propiedades
Nombre del producto |
2-Amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid |
|---|---|
Fórmula molecular |
C5H11NO3S |
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9) |
Clave InChI |
MWFRVMDVLYIXJF-UHFFFAOYSA-N |
SMILES |
C(CSCC(C(=O)O)N)O |
SMILES canónico |
C(CSCC(C(=O)O)N)O |
Secuencia |
X |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


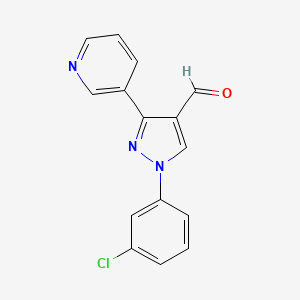
![4-(2-Methyl-cyclohexyl)-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1637440.png)

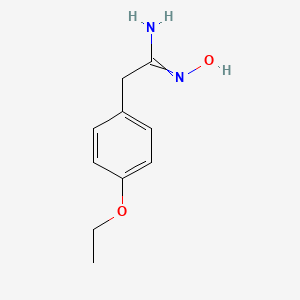
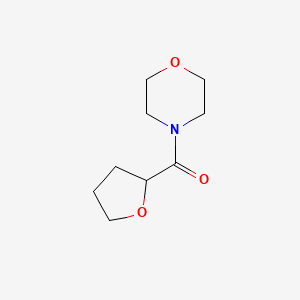
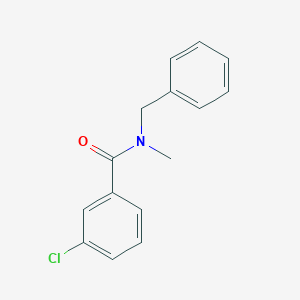
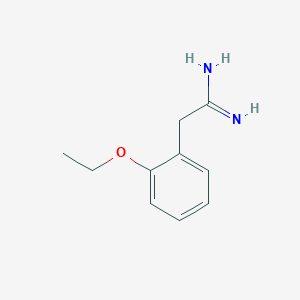
![[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1637466.png)
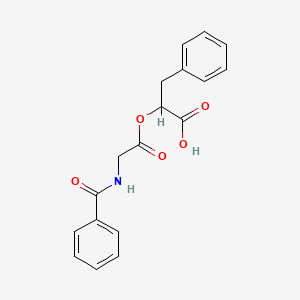
![Ethyl 5-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,3-oxazole-4-carboxylate](/img/structure/B1637476.png)
![N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine](/img/structure/B1637478.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-fluorophenyl)-1-piperazinyl]-](/img/structure/B1637491.png)
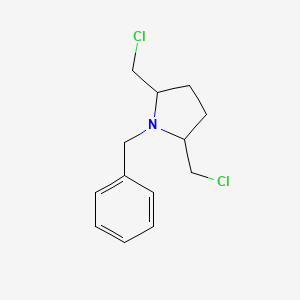
![3,4,4,5,7-Pentachloro-6,6-dimethyl-2-(trichloromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B1637494.png)